Pyridine-4-carbonitrile;sulfuric acid

Description

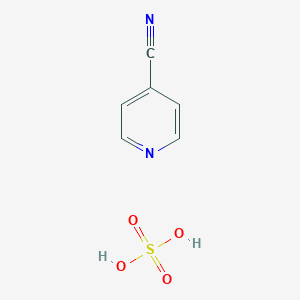

Pyridine-4-carbonitrile;sulfuric acid is a molecular complex formed between pyridine-4-carbonitrile (C₆H₄N₂) and sulfuric acid (H₂SO₄). The crystal structure reveals that the oxalic acid molecule (in some cases) lies about an inversion center, while the pyridine-4-carbonitrile molecule exhibits near-planarity with a slight deviation (0.114 Å) of the nitrile nitrogen from the pyridine ring plane . Strong O—H⋯N hydrogen bonds between sulfuric acid and the nitrile group, along with weak C—H⋯O interactions, stabilize the crystal lattice . This compound is often synthesized via acid-catalyzed reactions, such as the use of p-toluenesulfonic acid in 2-propanol, a method analogous to other pyridinecarbonitrile derivatives .

Properties

CAS No. |

64306-19-0 |

|---|---|

Molecular Formula |

C6H6N2O4S |

Molecular Weight |

202.19 g/mol |

IUPAC Name |

pyridine-4-carbonitrile;sulfuric acid |

InChI |

InChI=1S/C6H4N2.H2O4S/c7-5-6-1-3-8-4-2-6;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |

InChI Key |

PNVMUDLLPSGEBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C#N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a copper catalyst. Another method includes the dehydration of 4-pyridinecarboxamide using phosphorus oxychloride.

Industrial Production Methods

In industrial settings, pyridine-4-carbonitrile is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.

Reduction: It can be reduced to form 4-aminomethylpyridine.

Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with sodium methoxide to form 4-methoxypyridine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Pyridine-4-carboxylic acid.

Reduction: 4-Aminomethylpyridine.

Substitution: 4-Methoxypyridine.

Scientific Research Applications

Pyridine-4-carbonitrile and its derivatives have numerous applications in scientific research:

Chemistry: Used as intermediates in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of pyridine-4-carbonitrile;sulfuric acid with structurally related pyridine derivatives highlights key differences in substituent effects:

*Calculated based on components.

- Substituent Effects : The nitrile group in pyridine-4-carbonitrile enhances hydrogen-bonding capacity compared to carboxylic acid groups, influencing solubility and crystal packing . Carboxylic acid derivatives (e.g., 4-Pyridinecarboxylic acid) exhibit higher thermal stability (decomposition at 260°C) but lower solubility in water .

- Acid Complexes : Pyridinium p-toluenesulfonate, a related acid-adduct, shows lower melting points (117–119°C) and better organic solubility than this compound, likely due to the bulky p-toluenesulfonate counterion .

Research Findings and Key Insights

- Crystallography : this compound forms stacked structures with interplanar distances of 3.183–3.331 Å, distinct from the layered arrangements of pyridinium p-toluenesulfonate .

- Green Chemistry : While ultrasound-assisted synthesis (e.g., for pyrazolo-pyridinecarbonitriles) reduces reaction times and solvent use , this compound synthesis remains reliant on traditional acid catalysis, highlighting a gap for greener methodologies.

- Thermal Stability : Carboxylic acid derivatives decompose at higher temperatures than nitrile-adducts, suggesting superior stability in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.